molecular formula C31H26Si B14663206 1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole CAS No. 51528-39-3

1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole

Cat. No.: B14663206
CAS No.: 51528-39-3
M. Wt: 426.6 g/mol
InChI Key: RYPIMGCIBBEANX-UHFFFAOYSA-N
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Description

1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole is a silicon-containing five-membered cyclic dieneThe compound exhibits aggregation-induced emission (AIE), a phenomenon where the compound’s photoluminescence is enhanced when it aggregates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole typically involves the reaction of tetraphenylcyclopentadienone with a silicon-containing reagent under specific conditions. One common method involves the use of a Grignard reagent to introduce the silicon moiety . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of silole oxides, while substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole has a wide range of applications in scientific research:

Mechanism of Action

The unique properties of 1-ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole are attributed to its aggregation-induced emission (AIE). This phenomenon occurs due to restricted intramolecular rotations of the peripheral phenyl rings against the central silole core, which blocks nonradiative decay pathways and enhances radiative decay . This makes the compound highly efficient in emitting light when aggregated.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethenyl-1-methyl-2,3,4,5-tetraphenyl-1H-silole stands out due to its specific AIE properties, which are more pronounced compared to its germole and stannole analogs. This makes it particularly useful in applications requiring high photoluminescence efficiency .

Properties

CAS No.

51528-39-3

Molecular Formula

C31H26Si

Molecular Weight

426.6 g/mol

IUPAC Name

1-ethenyl-1-methyl-2,3,4,5-tetraphenylsilole

InChI

InChI=1S/C31H26Si/c1-3-32(2)30(26-20-12-6-13-21-26)28(24-16-8-4-9-17-24)29(25-18-10-5-11-19-25)31(32)27-22-14-7-15-23-27/h3-23H,1H2,2H3

InChI Key

RYPIMGCIBBEANX-UHFFFAOYSA-N

Canonical SMILES

C[Si]1(C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C

Origin of Product

United States

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